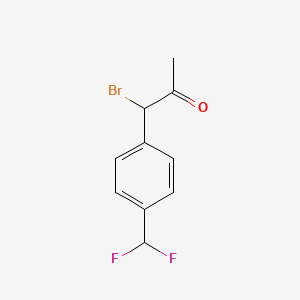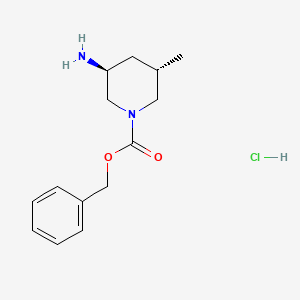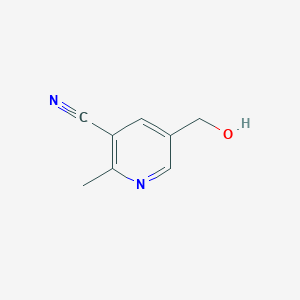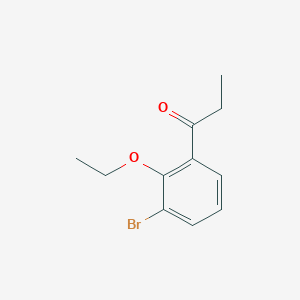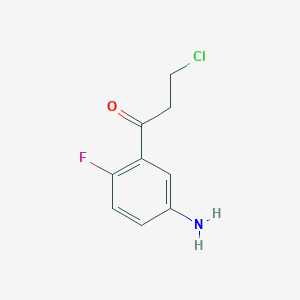
1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one is an organic compound that features a fluorinated aromatic ring, an amino group, and a chlorinated propanone chain
Vorbereitungsmethoden
The synthesis of 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-5-nitroaniline. This intermediate is then reduced to 5-amino-2-fluoroaniline.
Acylation: The amino group of 5-amino-2-fluoroaniline is protected, and the compound is then acylated with 3-chloropropanoyl chloride to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the propanone chain can be substituted with nucleophiles such as amines or thiols under basic conditions, forming new derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the amino group play crucial roles in binding to these targets, while the chloropropanone chain may undergo metabolic transformations to exert its effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(5-Amino-2-fluorophenyl)ethanone: This compound lacks the chloropropanone chain, making it less reactive in certain substitution reactions.
1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one:
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring, an amino group, and a chlorinated propanone chain, which together confer distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H9ClFNO |
|---|---|
Molekulargewicht |
201.62 g/mol |
IUPAC-Name |
1-(5-amino-2-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClFNO/c10-4-3-9(13)7-5-6(12)1-2-8(7)11/h1-2,5H,3-4,12H2 |
InChI-Schlüssel |
CSJZHZGVOMURPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(=O)CCCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



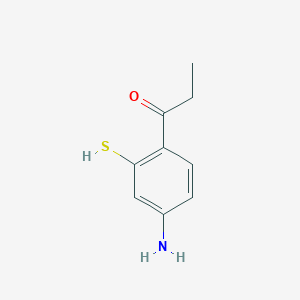

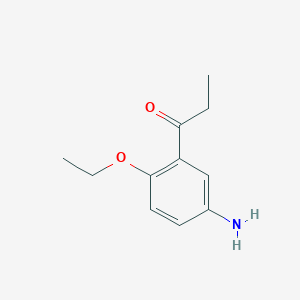
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
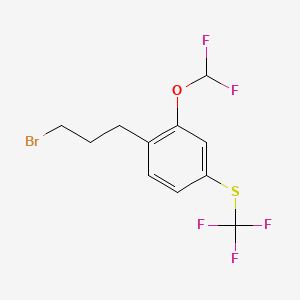
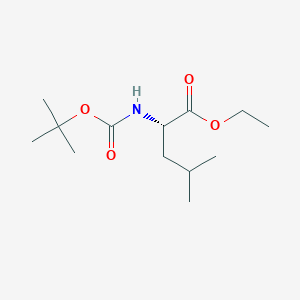
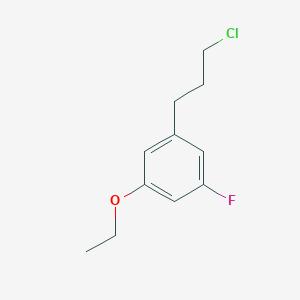
![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
